molecular formula C10H14N2O B1318624 N-(4-Amino-3-methylphenyl)propanamide CAS No. 946689-96-9

N-(4-Amino-3-methylphenyl)propanamide

Cat. No. B1318624
CAS RN: 946689-96-9
M. Wt: 178.23 g/mol
InChI Key: OUJIFNKGBAHLPA-UHFFFAOYSA-N
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Description

“N-(4-Amino-3-methylphenyl)propanamide” is an organic compound with the molecular formula C10H14N2O . It belongs to the class of organic compounds known as hybrid peptides, which are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Synthesis Analysis

The synthesis of “N-(4-Amino-3-methylphenyl)propanamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .


Molecular Structure Analysis

The InChI code for “N-(4-Amino-3-methylphenyl)propanamide” is 1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.


Physical And Chemical Properties Analysis

“N-(4-Amino-3-methylphenyl)propanamide” is a solid at room temperature . It has a molecular weight of 178.23 .

Scientific Research Applications

  • Metabolomics Biomarkers for Bisphenol A Exposure : This systematic review discusses the use of metabolomics to study Bisphenol A (BPA) exposure and the screening of biomarkers. The review included studies showing that intermediates of various metabolic pathways were significantly changed after BPA exposure, suggesting complex toxic effects on organisms. This might indicate a broader interest in environmental toxicology and the impact of chemical compounds on metabolic pathways (Wang et al., 2018).

  • Degradation of Acetaminophen by Advanced Oxidation Process : This review covers the degradation pathways, by-products, and biotoxicity of acetaminophen degradation by advanced oxidation processes (AOPs). It highlights the need for more research to enhance the degradation of pharmaceutical compounds, which could be relevant to the study of N-(4-Amino-3-methylphenyl)propanamide's stability or degradation in environmental contexts (Qutob et al., 2022).

  • Analysis of Biomarker N-deoxyguanosine-C8-4-aminobiphenyl : This review discusses the metabolism and carcinogenicity of 4-Aminobiphenyl (4-ABP) and the analytical methods for detecting its adducted form in biological samples. Given the focus on a specific aminobiphenyl compound, this might provide a methodological framework for studying similar compounds, including N-(4-Amino-3-methylphenyl)propanamide (Chen et al., 2018).

Safety And Hazards

The safety and hazards associated with “N-(4-Amino-3-methylphenyl)propanamide” are not well-documented. It’s always recommended to handle chemical compounds with appropriate safety measures. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(4-amino-3-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJIFNKGBAHLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589808
Record name N-(4-Amino-3-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-3-methylphenyl)propanamide

CAS RN

946689-96-9
Record name N-(4-Amino-3-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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